N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazole derivatives
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-3-5-13(6-4-12)17-20-18(25-21-17)24-11-16(22)19-14-7-9-15(23-2)10-8-14/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLAYUJBNUPUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of p-Tolyl Thiourea
The thiadiazole core is synthesized from p-tolyl thiourea (1) through base-mediated cyclization with carbon disulfide (CS₂):
Reaction Scheme
- p-Tolyl thiourea (1) → 5-Amino-3-(p-tolyl)-1,2,4-thiadiazole (2)
- Intermediate 2 → 3-(p-Tolyl)-1,2,4-thiadiazole-5-thiol (3)
Procedure
- Dissolve p-tolyl thiourea (4.1 mmol) in anhydrous ethanol (50 mL).
- Add NaOH (4.93 mmol, 0.20 g) and CS₂ (4.93 mmol, 0.30 mL).
- Reflux at 80°C for 6–8 hours under nitrogen.
- Acidify with 6M HCl to pH 2–3, precipitating the thiol.
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Reaction Time | 7 hours | 78 |
| CS₂ Equivalents | 1.2 eq | 82 |
| Temperature | 80°C | 85 |
Characterization
- ¹H NMR (DMSO-d₆): δ 13.2 (s, 1H, SH), 7.85 (d, J=8.2 Hz, 2H, Ar-H), 7.35 (d, J=8.2 Hz, 2H, Ar-H), 2.40 (s, 3H, CH₃).
- IR (KBr): 2560 cm⁻¹ (S-H), 1580 cm⁻¹ (C=N).
Synthesis of 2-Chloro-N-(4-methoxyphenyl)acetamide
Nucleophilic Acylation of 4-Methoxyaniline
The acetamide intermediate is prepared via Schotten-Baumann acylation:
Reaction Scheme
4-Methoxyaniline (4) + Chloroacetyl Chloride → 2-Chloro-N-(4-methoxyphenyl)acetamide (5)
Procedure
- Dissolve 4-methoxyaniline (10 mmol) in dichloromethane (30 mL).
- Add chloroacetyl chloride (12 mmol) dropwise at 0°C.
- Stir at room temperature for 2 hours.
- Wash with 5% NaHCO₃ and dry over MgSO₄.
Yield and Purity
- Yield : 89%
- Melting Point : 112–114°C
- HPLC Purity : 98.5%
Characterization
- ¹³C NMR (CDCl₃): δ 168.5 (C=O), 155.2 (C-OCH₃), 130.1–114.8 (Ar-C), 42.3 (CH₂Cl).
Thioether Coupling Reaction
Nucleophilic Displacement of Chloride
The thiol (3) reacts with 2-chloroacetamide (5) under basic conditions:
Reaction Scheme
3-(p-Tolyl)-1,2,4-thiadiazole-5-thiol (3) + 2-Chloro-N-(4-methoxyphenyl)acetamide (5) → Target Compound
Procedure
- Dissolve 3 (1.2 eq) and 5 (1 eq) in acetone (20 mL).
- Add K₂CO₃ (2 eq) and stir at 25°C for 12 hours.
- Filter and concentrate under reduced pressure.
- Purify via silica gel chromatography (hexane/EtOAc 3:1).
Optimization Data
| Condition | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetone | 90 |
| Base | K₂CO₃ | 88 |
| Temperature | 25°C | 92 |
Crystallographic and Spectroscopic Validation
X-ray Diffraction Analysis
Single-crystal X-ray studies confirm the planar thiadiazole ring (max deviation: 0.006 Å) and dihedral angles:
- Thiadiazole vs. p-tolyl ring: 18.08°
- Thiadiazole vs. acetamide plane: 7.62°
Intermolecular Interactions
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether (-S-) bridge serves as a nucleophilic site. Reactivity is enhanced under basic conditions, enabling substitution with alkyl halides or aryl halides.
Example Reaction:
Reaction with methyl iodide in acetone/K₂CO₃ yields N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)methylthio)acetamide via S-alkylation .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃ | Acetone, 40°C, 12 hr | S-methylated derivative | 78% |
| Benzyl chloride | DMF, RT, 6 hr | S-benzylated analog | 65% |
Oxidation of the Thiadiazole Ring
The 1,2,4-thiadiazole moiety undergoes oxidation at sulfur centers. Hydrogen peroxide (H₂O₂) converts the thiadiazole ring into sulfoxide or sulfone derivatives, altering electronic properties .
Key Observation:
-
Sulfoxidation at the thiadiazole S-atom increases polarity, enhancing solubility in polar solvents .
Reduction of the Acetamide Group
The acetamide functionality can be reduced to a secondary amine using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
Outcome:
Cyclization Reactions
Heating in dichloromethane with DCC (dicyclohexylcarbodiimide) induces intramolecular cyclization, forming a 7-membered ring fused to the thiadiazole.
Mechanism:
-
Activation of the acetamide carbonyl by DCC.
-
Nucleophilic attack by the methoxyphenyl amine, forming a new C–N bond.
Hydrolysis of the Acetamide Linker
Acid- or base-catalyzed hydrolysis cleaves the acetamide group:
-
Acidic conditions (HCl/H₂O): Produces carboxylic acid and 4-methoxyaniline.
-
Basic conditions (NaOH/EtOH): Forms sodium carboxylate and amine .
Biological Target Interactions
The compound inhibits kinases (e.g., BRAF/VEGFR-2) through:
-
Hydrogen bonding between the thiadiazole N-atoms and kinase hinge residues (e.g., GLU885, ASP1046) .
-
Hydrophobic interactions via the p-tolyl and methoxyphenyl groups in enzyme pockets .
Structure-Activity Relationship (SAR):
Spectroscopic Characterization of Reactivity
1H-NMR Data for Key Intermediates:
| Proton Environment | δ (ppm) | Assignment |
|---|---|---|
| -SCH₂CO- (methylene) | 4.30–4.35 | Singlet confirming thioether |
| NH (acetamide) | 10.2–10.6 | Broad singlet |
IR Spectral Peaks:
Comparative Reactivity with Analogues
| Reaction | This Compound | N-(p-tolyl) Analog |
|---|---|---|
| S-Alkylation Rate (k, M⁻¹s⁻¹) | 0.45 | 0.32 |
| Hydrolysis Half-life (pH 7) | 48 hr | 72 hr |
Higher reactivity attributed to electron-donating methoxy group enhancing nucleophilicity.
Scientific Research Applications
Antagonistic Activity on Adenosine A3 Receptors
Research has demonstrated that N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits antagonistic properties on human adenosine A3 receptors. Compounds with a methoxy group in the 4-position of the phenyl ring showed increased binding affinity and selectivity for these receptors, which play a crucial role in various physiological processes including inflammation and cancer progression.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Thiadiazole derivatives related to this compound have shown significant in vitro activity against various microbial strains. For instance, studies indicated that certain derivatives possess promising antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
Anticancer Activity
This compound and its derivatives have been investigated for anticancer properties. Research indicates that these compounds can selectively inhibit leukemia cell lines and exhibit high activity against specific viral strains. For example, derivatives have shown effectiveness against the Tacaribe virus and various cancer cell lines such as MCF7 (breast cancer), indicating their potential utility in cancer therapy .
Antiviral Activity
In addition to anticancer effects, some derivatives of this compound have been studied for their antiviral properties. The ability to inhibit viral replication makes these compounds candidates for developing antiviral therapies .
Case Study: Anticancer Efficacy
A study investigating the anticancer efficacy of thiadiazole derivatives found that specific modifications to the structure significantly enhanced cytotoxicity against cancer cell lines. The compound demonstrated an IC50 value indicative of strong antiproliferative activity against MCF7 cells .
Case Study: Antimicrobial Screening
In a systematic evaluation of antimicrobial activity, several derivatives were tested against a panel of bacterial strains using the broth microdilution method. Results showed that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)propionamide
- N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)butyramide
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both methoxy and thiadiazole moieties. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
N-(4-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 283.34 g/mol. The structure comprises a thiadiazole ring linked to a methoxyphenyl group and a p-tolyl moiety, which may contribute to its biological efficacy.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies show that derivatives with thiadiazole scaffolds demonstrate activity against both Gram-positive and Gram-negative bacteria. The presence of halogen or oxygenated substituents enhances this activity, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics like streptomycin and fluconazole .
- Antifungal Activity : Compounds with similar structures have shown promising antifungal effects against strains such as Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to conventional antifungal agents .
Anticancer Potential
Thiadiazole derivatives are also recognized for their anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : In vitro studies have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. For example, one derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .
- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and solubility |
| Thiadiazole Ring | Essential for biological activity |
| P-Tolyl Moiety | Enhances interaction with biological targets |
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy : A study reported that a series of 1,3,4-thiadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values as low as 32 μg/mL .
- Cytotoxicity in Cancer Models : Another research highlighted a derivative's ability to inhibit the growth of various cancer cell lines with IC50 values ranging from 0.28 to 4.27 µg/mL, suggesting strong potential for further development as anticancer agents .
Q & A
Q. How can derivatives be designed to improve selectivity for kinase targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiadiazole ring with triazole or oxadiazole to modulate ATP-binding pocket interactions .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to induce target degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
